molecular formula C13H9NO3S B2894873 Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide CAS No. 63113-45-1

Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide

Cat. No.: B2894873
CAS No.: 63113-45-1
M. Wt: 259.28
InChI Key: QSXVAZSYOKDHJY-UHFFFAOYSA-N
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Description

Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide: is a heterocyclic compound that features a thiazepine ring fused with two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzenethiol with o-phthalic anhydride, followed by oxidation to introduce the dioxide functionality. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like recrystallization and purification using chromatographic techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the thiazepine ring, potentially altering its chemical properties.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkyl halides, or nitro compounds can be used in the presence of catalysts like iron or aluminum chloride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halogens or alkyl groups.

Scientific Research Applications

Chemistry: In chemistry, Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound can be used to study the interactions between heterocyclic compounds and biological macromolecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure can be modified to create derivatives with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring stability and resistance to degradation.

Comparison with Similar Compounds

    Dibenzo[c,f][1,2]thiazepine: A related compound with a similar core structure but lacking the dioxide functionality.

    Dibenzo[c,f][1,2]thiazepin-11(6H)-one: Another related compound without the dioxide groups.

Uniqueness: Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide is unique due to the presence of the dioxide groups, which can significantly alter its chemical and biological properties. These groups can enhance the compound’s stability and reactivity, making it more suitable for specific applications compared to its analogs.

Properties

IUPAC Name

5,5-dioxo-6H-benzo[c][1,2]benzothiazepin-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3S/c15-13-9-5-1-3-7-11(9)14-18(16,17)12-8-4-2-6-10(12)13/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXVAZSYOKDHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3S(=O)(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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